molecular formula C15H13Cl2NO2 B12999609 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide

Cat. No.: B12999609
M. Wt: 310.2 g/mol
InChI Key: KWYUSLUCZDLSLW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is a chemical compound with the molecular formula C15H13Cl2NO2 It is a benzamide derivative characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a hydroxyethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(1-hydroxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-hydroxy-1-phenylethyl)benzamide
  • 2,4-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichloro-N-(4-fluorophenyl)benzamide

Uniqueness

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(1-hydroxyethyl)phenyl]benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-9,19H,1H3,(H,18,20)

InChI Key

KWYUSLUCZDLSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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